N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea
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Overview
Description
N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea typically involves the reaction of 2,3-dihydro-1-benzofuran-6-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1-benzofuran-6-amine and ethyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine (6-APDB): A compound with similar structural features but different functional groups.
2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(2-furylmethyl)acetamide: Another benzofuran derivative with distinct chemical properties.
Uniqueness
N-(2,3-Dihydro-1-benzofuran-6-yl)-N-ethylurea is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
CAS No. |
61070-43-7 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)-1-ethylurea |
InChI |
InChI=1S/C11H14N2O2/c1-2-13(11(12)14)9-4-3-8-5-6-15-10(8)7-9/h3-4,7H,2,5-6H2,1H3,(H2,12,14) |
InChI Key |
NUDKKLYFZSTYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=C(CCO2)C=C1)C(=O)N |
Origin of Product |
United States |
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